N-[3-(Nonyloxy)phenyl]acetamide
Description
N-[3-(Nonyloxy)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a nonyloxy (-O-C₉H₁₉) group at the meta position and an acetamide (-NHCOCH₃) moiety. Acetamides with aromatic substitutions are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and metabolic stability .
Properties
CAS No. |
55792-65-9 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(3-nonoxyphenyl)acetamide |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-13-20-17-12-10-11-16(14-17)18-15(2)19/h10-12,14H,3-9,13H2,1-2H3,(H,18,19) |
InChI Key |
VJPJEAVRIGYTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Nonyloxy)phenyl]acetamide typically involves the reaction of 3-(nonyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-(Nonyloxy)aniline+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing and heating systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenylacetamides.
Scientific Research Applications
N-[3-(Nonyloxy)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The substituent on the phenyl ring significantly influences solubility, lipophilicity, and intermolecular interactions. Below is a comparison with key analogs:
Key Observations :
- Lipophilicity: The nonyloxy group imparts higher hydrophobicity compared to shorter alkoxy or polar groups (e.g., methoxy or amino) .
- Reactivity: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance acidity of the acetamide NH, favoring hydrogen bonding or coordination with metals .
Analytical Characterization
- Chromatography: RP-HPLC methods (C18 column, methanol-acetonitrile-water mobile phase) effectively separate acetamide derivatives with detection limits as low as 3.18 ng .
- Spectroscopy : NMR (¹H/¹³C) and HRMS confirm regiochemistry and purity, as demonstrated for chalcone-acetamides .
Data Tables
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